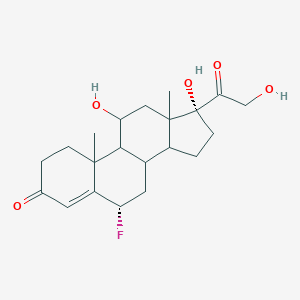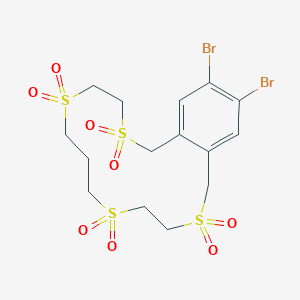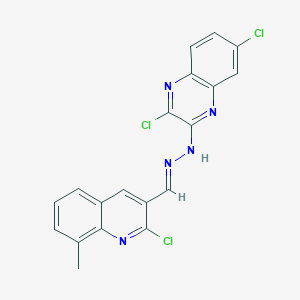
7-methoxy-2H-1,4-benzothiazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2H-1,4-benzothiazin-3-amine, also known as BM212, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazinones, which are known for their diverse biological activities. BM212 has been shown to possess potent antimycobacterial activity, making it a promising candidate for the treatment of tuberculosis and other mycobacterial infections.
Wirkmechanismus
The exact mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-amine is not fully understood, but it is believed to target the mycobacterial cell wall by inhibiting the biosynthesis of mycolic acids, which are essential components of the cell wall. This leads to disruption of the cell wall structure and ultimately cell death.
Biochemical and Physiological Effects:
7-methoxy-2H-1,4-benzothiazin-3-amine has been shown to exhibit low toxicity in vitro and in vivo, with no significant adverse effects reported in animal studies. In addition to its antimycobacterial activity, 7-methoxy-2H-1,4-benzothiazin-3-amine has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of other diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-methoxy-2H-1,4-benzothiazin-3-amine is its potent antimycobacterial activity, which makes it a promising candidate for the treatment of tuberculosis and other mycobacterial infections. However, one of the limitations of 7-methoxy-2H-1,4-benzothiazin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 7-methoxy-2H-1,4-benzothiazin-3-amine. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications beyond antimycobacterial activity, such as its antioxidant and anti-inflammatory properties. Finally, further studies are needed to elucidate the exact mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-amine and to identify potential drug targets for the development of new antimycobacterial agents.
Synthesemethoden
7-methoxy-2H-1,4-benzothiazin-3-amine can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 2-chloro-4-methoxybenzaldehyde, followed by cyclization and subsequent reduction. The final product is obtained as a yellow solid with a melting point of 250-252°C.
Wissenschaftliche Forschungsanwendungen
7-methoxy-2H-1,4-benzothiazin-3-amine has been extensively studied for its antimycobacterial activity, with several studies reporting its potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, 7-methoxy-2H-1,4-benzothiazin-3-amine has also been shown to possess activity against other mycobacterial species, including Mycobacterium avium and Mycobacterium smegmatis.
Eigenschaften
Produktname |
7-methoxy-2H-1,4-benzothiazin-3-amine |
|---|---|
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
7-methoxy-2H-1,4-benzothiazin-3-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-2-3-7-8(4-6)13-5-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
InChI-Schlüssel |
NIUQTDFBHDZETA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(CS2)N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)